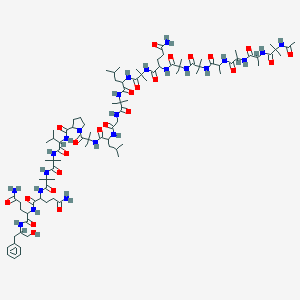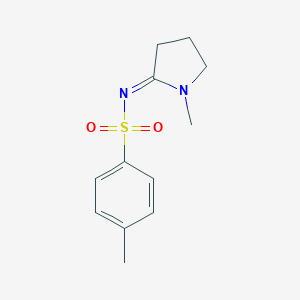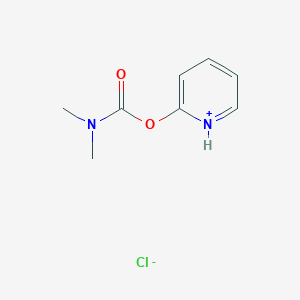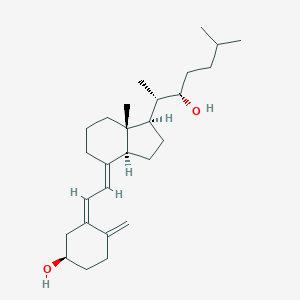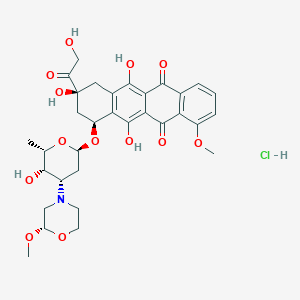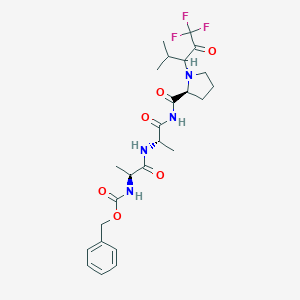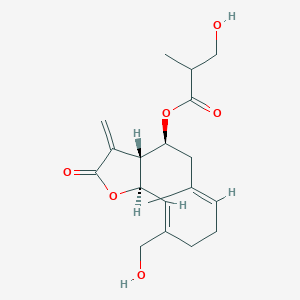
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
Industrial production of quaternary ammonium salts like this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quaternary ammonium salts can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: These compounds are generally resistant to reduction due to the stability of the quaternary ammonium group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the alkyl groups attached to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Biology
In biological research, quaternary ammonium salts are often used as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine
Medically, these compounds are explored for their potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry
Industrially, quaternary ammonium salts are used in the formulation of disinfectants, surfactants, and fabric softeners.
Mechanism of Action
The mechanism of action of (2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide involves its interaction with cell membranes. The positively charged quaternary ammonium group can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is particularly effective against a broad spectrum of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in biochemical research for the extraction of DNA.
Uniqueness
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide is unique due to its specific structural features, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium salts.
Properties
CAS No. |
101931-21-9 |
|---|---|
Molecular Formula |
C14H20Br2N2 |
Molecular Weight |
376.13 g/mol |
IUPAC Name |
(2-azaniumyl-1-naphthalen-1-ylethyl)-dimethylazanium;dibromide |
InChI |
InChI=1S/C14H18N2.2BrH/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13;;/h3-9,14H,10,15H2,1-2H3;2*1H |
InChI Key |
LHMKWOIURHALHZ-UHFFFAOYSA-N |
SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
Canonical SMILES |
C[NH+](C)C(C[NH3+])C1=CC=CC2=CC=CC=C21.[Br-].[Br-] |
Synonyms |
1-NAPHTHALENEETHYLAMINE, beta-DIMETHYLAMINO-, DIHYDROBROMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


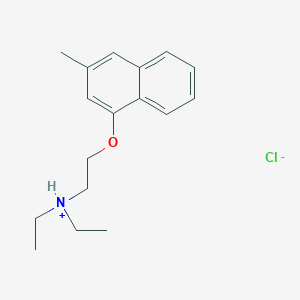
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
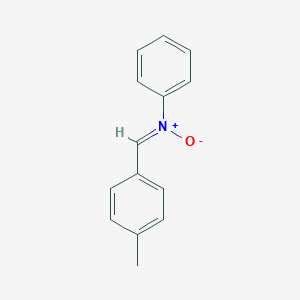
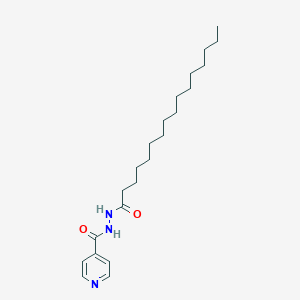
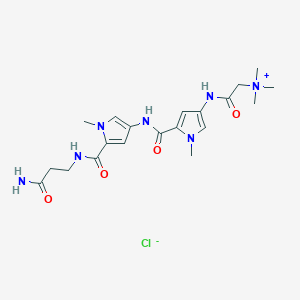
![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
